molecular formula C12H7IN2O B1319038 6-(4-Iodophenoxy)nicotinonitrile CAS No. 1061725-46-9

6-(4-Iodophenoxy)nicotinonitrile

Cat. No. B1319038
CAS RN: 1061725-46-9
M. Wt: 322.1 g/mol
InChI Key: CAWVXAWYTGCGSU-UHFFFAOYSA-N
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Description

6-(4-Iodophenoxy)nicotinonitrile is a chemical compound with the molecular formula C12H7IN2O . It has an average mass of 322.101 Da and a monoisotopic mass of 321.960297 Da .


Molecular Structure Analysis

The molecular structure of 6-(4-Iodophenoxy)nicotinonitrile is determined by its molecular formula, C12H7IN2O . Detailed structural analysis would require advanced techniques such as X-ray diffraction .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-(4-Iodophenoxy)nicotinonitrile can be inferred from its molecular structure . Detailed properties would require experimental determination.

Scientific Research Applications

Antiprotozoal Activity

6-(4-Iodophenoxy)nicotinonitrile and its derivatives have been synthesized and evaluated for antiprotozoal activity. These compounds exhibit potent in vitro activity against Trypanosoma b.rhodesiense and Plasmodium falciparum, with some derivatives showing promising results in an in vivo mouse model for Trypanosoma b.rhodesiense (Ismail et al., 2003).

Antimicrobial Activities

Some novel pyrido[2,3-d]pyrimidine derivatives synthesized from nicotinonitrile have displayed notable antibacterial and antifungal activities. These derivatives demonstrate the potential of nicotinonitrile-based compounds in developing new antimicrobial agents (Behalo, 2008).

Antioxidant Evaluation

Nicotinonitrile derivatives have also been synthesized and evaluated for their antioxidant properties. These compounds, through various synthetic pathways, have shown potential as antioxidants (Gouda et al., 2016).

Corrosion Inhibition

Research has indicated the effectiveness of nicotinonitrile compounds as corrosion inhibitors for metals in acidic environments. These studies reveal how such compounds can be used to protect industrial materials from corrosion, thereby enhancing their longevity and performance (Singh et al., 2016).

Photophysical Studies

Nicotinonitrile derivatives have been synthesized and studied for their potential as luminescent materials. These studies focus on understanding the photophysical properties of these compounds, which can be applied in the field of optoelectronics and light-emitting materials (Ahipa et al., 2014).

properties

IUPAC Name

6-(4-iodophenoxy)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7IN2O/c13-10-2-4-11(5-3-10)16-12-6-1-9(7-14)8-15-12/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWVXAWYTGCGSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(C=C2)C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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